(2-Chloro-4-fluoro-5-methylphenyl)boronic acid
Overview
Description
“(2-Chloro-4-fluoro-5-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BClFO2 . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
Boronic acids can be used as building blocks and synthetic intermediates . They are stable and generally non-toxic groups that are easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Chemical Reactions Analysis
Boronic acids, including “this compound”, can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 188.39 g/mol . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications
Synthesis of Organic Compounds
Fluorescence Studies and Quenching Mechanisms
The fluorescence quenching properties of boronic acid derivatives, including compounds similar to (2-Chloro-4-fluoro-5-methylphenyl)boronic acid, have been extensively studied. Investigations into the fluorescence quenching behavior of derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in alcohols have revealed insights into the molecular structure and conformational changes of these compounds, contributing to our understanding of their behavior in various solvents and applications (H. S. Geethanjali et al., 2015) (H. S. Geethanjali et al., 2015).
Crystal Structure Analysis and Compound Synthesis
Studies on amino-3-fluorophenyl boronic acid derivatives have provided valuable insights into their crystal structures and synthesis processes. For example, research on the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline has shed light on the structural characteristics and potential applications of these compounds, such as their use in constructing glucose-sensing materials (Sasmita Das et al., 2003).
Study of Fluorine Substituents in Phenylboronic Compounds
Research has delved into the impact of fluorine substituents on the properties of phenylboronic compounds, including their acidity, hydrolytic stability, and applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine. The electron-withdrawing nature of fluorine atoms plays a crucial role in influencing the properties and applications of these compounds (Jan T. Gozdalik et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-fluoro-5-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as our compound) transfers its organic group to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is a part of various biochemical pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and various types of C-C bond formations .
Pharmacokinetics
Boronic esters like this compound are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Result of Action
The action of 2-Chloro-4-fluoro-5-methylphenylboronic acid results in the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler precursors . The compound’s action thus has significant implications for the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of 2-Chloro-4-fluoro-5-methylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Moreover, the stability of the compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific reaction conditions and environmental factors .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Chloro-4-fluoro-5-methylphenyl)boronic acid are not fully explored yet. Boronic acids and their derivatives are known to interact with various enzymes and proteins. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Temporal Effects in Laboratory Settings
Boronic acids and their esters are generally stable but can undergo hydrolysis .
Metabolic Pathways
Boronic acids are known to participate in various transformations into a broad range of functional groups .
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSSLSDISWWLLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238314 | |
Record name | B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207428-93-0 | |
Record name | B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207428-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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